p-(Ethylamino)diphenylamine

Description

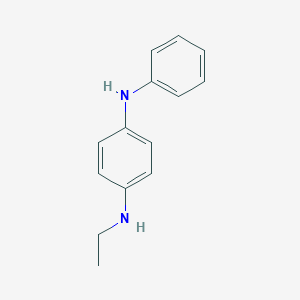

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N-ethyl-4-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-15-12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLZAWPGJYRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of P Ethylamino Diphenylamine

Comprehensive Structural Elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of p-(Ethylamino)diphenylamine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information about the chemical environment, connectivity, and spatial relationships within the molecule.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the covalent bond framework of the molecule. youtube.comemerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY spectra would reveal correlations between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group. It would also show couplings between adjacent protons on the two distinct phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduiau.ir This is essential for assigning the carbon skeleton. Each protonated carbon atom in the ethyl group and the phenyl rings would show a cross-peak in the HSQC spectrum, linking its ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comsdsu.edu This technique is vital for establishing the connectivity between different functional groups. For instance, HMBC would show correlations from the methylene protons of the ethyl group to the nitrogen-attached carbon of the phenyl ring, confirming the N-ethyl linkage. It would also help in assigning quaternary (non-protonated) carbons by showing their correlations to nearby protons.

The combined data from these 2D NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| Ethyl-CH₃ | ~1.2 (triplet) | ~14 | COSY to Ethyl-CH₂ |

| Ethyl-CH₂ | ~3.3 (quartet) | ~45 | COSY to Ethyl-CH₃; HMBC to C4 |

| N-H | ~5.6 (singlet, broad) | - | HMBC to adjacent aromatic carbons |

| Phenyl Ring A (C1'-C6') | ~6.9 - 7.3 (multiplets) | ~117 - 130 | COSY between adjacent ring protons; HMBC to C1 |

| Phenyl Ring B (C2-C6) | ~6.8 - 7.2 (multiplets) | ~115 - 129 | COSY between adjacent ring protons; HMBC to C4 |

| C1 | - | ~148 | HMBC from N-H, C2-H, C6-H |

| C4 | - | ~142 | HMBC from Ethyl-CH₂, C3-H, C5-H |

Note: Chemical shifts are estimated based on values for structurally similar compounds like diphenylamine (B1679370) and N-ethylaniline. Actual values may vary based on solvent and experimental conditions.

While solution NMR provides data on molecules in a mobile state, solid-state NMR (ssNMR) offers insights into the structure of this compound in its solid, immobile forms. researchgate.netwisc.edu This technique is crucial for studying materials in crystalline or amorphous states, where molecular motion is restricted. researchgate.netuniversiteitleiden.nl

In the solid state, interactions that are averaged out in solution, such as dipolar couplings and chemical shift anisotropy (CSA), become significant and can broaden NMR signals. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to overcome these effects and obtain high-resolution spectra. researchgate.net

Solid-state NMR can distinguish between different polymorphs (crystalline forms) of the compound, as the distinct packing arrangements in the crystal lattice lead to different chemical shifts. It can also provide information on molecular conformation and dynamics within the solid material, which is not accessible through solution-state experiments.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing information about molecular structure and conformation.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. mdpi.com The resulting spectrum serves as a molecular "fingerprint," with specific peaks corresponding to particular functional groups.

For this compound, the FTIR spectrum would exhibit several characteristic absorption bands:

N-H Stretching: A distinct peak in the region of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group. researchgate.net

Aromatic C-H Stretching: Multiple sharp bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands in the 2850-2970 cm⁻¹ region, arising from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.

C=C Aromatic Stretching: Strong absorptions in the 1500-1600 cm⁻¹ range, characteristic of the phenyl rings.

C-N Stretching: Vibrations for the aromatic C-N bond would be expected in the 1250-1350 cm⁻¹ region.

Table 2: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong |

| C=C Aromatic Ring Stretch | 1580 - 1610, 1490 - 1520 | Strong |

| N-H Bend | 1500 - 1550 | Medium |

| C-N Stretch (Aromatic) | 1250 - 1350 | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. unchainedlabs.comarxiv.org While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman is particularly effective for analyzing non-polar, symmetric bonds and vibrations. nih.govresearchgate.net

In the Raman spectrum of this compound, the symmetric "breathing" modes of the phenyl rings would produce strong signals, which are often weak in the FTIR spectrum. This makes Raman spectroscopy an excellent tool for characterizing the aromatic backbone of the molecule. Other expected signals include C-H stretching and bending modes. The combination of FTIR and Raman data provides a more complete picture of the molecule's vibrational properties. researchgate.netnih.gov

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the exact molecular weight and elemental formula of this compound.

The molecular formula of this compound is C₁₄H₁₆N₂. HRMS can confirm this by providing a highly accurate mass measurement of its molecular ion [M]⁺ or protonated molecule [M+H]⁺.

Furthermore, by inducing fragmentation of the molecular ion, mass spectrometry provides valuable structural information. miamioh.edu The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include: mdpi.comresearchgate.netnih.gov

Alpha-Cleavage: Loss of an ethyl radical (•CH₂CH₃, 29 Da) is a common fragmentation for N-ethyl amines, leading to a stable resonance-stabilized cation.

Cleavage of the C-N bond: Fission of the bond between the phenyl rings can also occur.

Loss of smaller neutral molecules: Subsequent fragmentation steps may involve the loss of molecules like HCN.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Proposed Formula | Calculated Exact Mass (m/z) | Interpretation |

| [M]⁺ | C₁₄H₁₆N₂⁺ | 212.1313 | Molecular Ion |

| [M-CH₃]⁺ | C₁₃H₁₃N₂⁺ | 197.1079 | Loss of methyl radical from ethyl group |

| [M-C₂H₅]⁺ | C₁₂H₁₁N₂⁺ | 183.0922 | Loss of ethyl radical (alpha-cleavage) |

| [C₆H₅NH]⁺ | C₆H₆N⁺ | 92.0500 | Fragment from cleavage of C-N bond |

This precise mass data helps confirm the identity of the compound and provides evidence to support its proposed structure. nih.gov

Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation

Electronic spectroscopy is a vital tool for probing the electronic transitions and the extent of conjugation within a molecule. By analyzing the absorption and emission of electromagnetic radiation in the ultraviolet and visible regions, detailed information about the molecular orbitals and their energy levels can be obtained.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy of aromatic amines like this compound is characterized by absorptions arising from π → π* transitions within the phenyl rings. The electronic absorption spectrum of the parent compound, diphenylamine (DPA), shows a cutoff wavelength of around 300 nm. researchgate.net In ethanol, DPA exhibits a strong transition at 301.28 nm, which is attributed to a π → π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For a related compound, p-phenylenediamine (B122844) (PPD), the UV-Vis spectrum recorded in dimethyl sulfoxide (B87167) (DMSO) displays intense absorption bands at 199 nm, 237 nm, and 299 nm. researchgate.net

For this compound, the presence of the ethylamino group is expected to act as an auxochrome, which may cause a bathochromic (red) shift in the absorption maxima compared to diphenylamine, due to the electron-donating nature of the ethyl group enhancing the conjugation. The position and intensity of the absorption bands are also influenced by the solvent polarity.

Table 1: UV-Vis Absorption Data for Related Aromatic Amines

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

| Diphenylamine (DPA) | Ethanol | 301.28 nm | researchgate.net |

| p-Phenylenediamine (PPD) | DMSO | 199 nm, 237 nm, 299 nm | researchgate.net |

Fluorescence and phosphorescence are photoluminescence phenomena that provide information about the excited states of a molecule. mdpi.com Fluorescence is the emission of a photon from a singlet excited state, a process that is typically rapid. mdpi.com Phosphorescence involves a transition from a triplet excited state and has a much longer lifetime. mdpi.comlibretexts.org

The emission characteristics are also influenced by the solvent environment and pH. For aromatic compounds with acidic or basic substituents, the emission wavelength and intensity can be pH-dependent. libretexts.org The presence of heavy atoms in the solvent can also decrease fluorescence by promoting intersystem crossing to the triplet state. libretexts.org

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques are crucial for analyzing the elemental composition and chemical states of the outermost layers of a material. These methods are particularly valuable for studying thin films, interfaces, and surface-adsorbed species.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides information on the elemental composition and the chemical environment of atoms within the top 5-10 nm of a surface. wikipedia.org The technique is based on the photoelectric effect, where X-ray irradiation causes the emission of core-level electrons. wikipedia.org The binding energy of these electrons is characteristic of the element and its oxidation state. wikipedia.org

For a molecule like this compound, XPS can be particularly useful for characterizing the chemical state of the nitrogen atom. Studies on related poly(N-alkylanilines) have demonstrated that XPS can distinguish between different nitrogen species, such as amine, imine, and positively charged nitrogen, based on shifts in the N 1s core-level spectrum. researchgate.netnus.edu.sg In this compound, the nitrogen atom exists in a secondary amine environment. High-resolution XPS analysis of the N 1s region would be expected to show a primary peak corresponding to this amine nitrogen. Any oxidation or protonation of the nitrogen would result in the appearance of additional peaks at higher binding energies.

Table 2: Expected Nitrogen Species in XPS for Diphenylamine Derivatives

| Nitrogen Species | Expected N 1s Binding Energy Range (eV) |

| Amine (-NH-) | ~399-400 |

| Protonated Amine (-NH2+-) | ~401-402 |

| Imine (=N-) | ~398-399 |

Other advanced surface spectroscopic methods, such as Surface-Enhanced Raman Spectroscopy (SERS) and Surface Plasmon Resonance (SPR), offer enhanced sensitivity for studying molecules at interfaces.

Surface-Enhanced Raman Spectroscopy (SERS) provides significantly amplified Raman signals for molecules adsorbed on or near nanostructured metal surfaces. nih.gov This enhancement allows for the detection of trace amounts of analytes. rsc.org SERS is a powerful tool for obtaining detailed vibrational information, providing a molecular fingerprint of the adsorbate. researchgate.net For aromatic amines, SERS can be used to study their adsorption and reaction mechanisms on catalytic surfaces. rsc.org The technique relies on the excitation of localized surface plasmon resonances in the metal nanoparticles, which enhances the local electromagnetic field experienced by the analyte. nih.gov

Surface Plasmon Resonance (SPR) is an optical technique that detects changes in the refractive index at the interface of a metal film and a dielectric medium. nih.govacs.org It is a real-time and label-free method for monitoring molecular binding events. nih.govacs.org In the context of this compound, SPR could be employed to study its interaction with various surfaces or other molecules in real-time. By immobilizing a binding partner on the sensor surface, the adsorption and desorption kinetics of this compound can be quantified. Theoretical studies have also explored plasmon-enhanced catalytic coupling reactions of aromatic amines using SPR. nih.govacs.org

Hyphenated Spectroscopic Techniques for Complex Mixture Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. saspublishers.comchemijournal.com These techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for identifying and quantifying individual components in a mixture. longdom.org

In the analysis of a sample containing this compound, GC-MS could be utilized if the compound and other components are sufficiently volatile and thermally stable. chemijournal.com The gas chromatograph would separate the components of the mixture, and the mass spectrometer would provide mass spectra for each component, allowing for their identification. PubChem lists GC-MS data for the related compound N-ethyl-N-phenylaniline. nih.gov

For non-volatile or thermally sensitive mixtures, LC-MS is the hyphenated technique of choice. longdom.org High-performance liquid chromatography (HPLC) separates the components, which are then introduced into the mass spectrometer for detection and identification. saspublishers.com Another powerful hyphenated technique is Liquid Chromatography-Infrared (LC-IR) spectroscopy, where the separation power of HPLC is combined with the structural information provided by IR spectroscopy. ijarnd.comiosrjournals.org These hyphenated methods would be invaluable for the quality control of this compound and for the analysis of its presence in complex matrices such as environmental samples or industrial formulations.

Computational and Theoretical Investigations of P Ethylamino Diphenylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the electronic structure and stable geometric conformations of p-(Ethylamino)diphenylamine. These calculations solve approximations of the Schrödinger equation to provide information about molecular orbitals, electron distribution, and the energies of different molecular states. Such studies on diphenylamine (B1679370) and its derivatives have confirmed the existence of stable non-planar structures.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of medium to large-sized molecules due to its balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in both the ground and excited electronic states.

DFT studies on related p-substituted diphenylamine antioxidants have been performed to understand their structure and effectiveness. For instance, geometry optimizations are typically carried out using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p). These calculations provide key geometric parameters.

Table 1: Representative Calculated Geometric Parameters for Diphenylamine Derivatives

| Parameter | Description | Typical Calculated Value |

| C-N-C Bond Angle | The angle between the two phenyl rings and the central nitrogen atom. | ~123-125° |

| Dihedral Angle | The twist angle of the phenyl rings relative to the C-N-C plane. | Varies with substitution |

| N-H Bond Length | The length of the bond between the nitrogen and hydrogen atoms. | ~1.01 Å |

| C-N Bond Length | The length of the bonds between the nitrogen and the phenyl carbons. | ~1.40-1.42 Å |

Note: The values in this table are representative of diphenylamine and its derivatives based on DFT calculations and are intended to be illustrative for this compound.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic excited states. This allows for the prediction of the molecule's UV-Visible absorption spectrum, providing insight into how the molecule interacts with light. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context, as the HOMO-LUMO energy gap is related to the electronic excitation energy and the chemical reactivity of the molecule. For substituted triphenylamines, the introduction of different functional groups can significantly lower the LUMO levels and alter the HOMO-LUMO gap.

Beyond DFT, other quantum chemical methods are utilized for molecular orbital analysis. Ab initio methods, such as Hartree-Fock (HF), provide a foundational understanding of the electronic structure from first principles, without empirical parameterization. While computationally more demanding than DFT, they are valuable for benchmarking and for systems where DFT may be less reliable.

Semi-empirical methods, such as CNDO/2, INDO, and MINDO/3, offer a computationally less expensive alternative by incorporating parameters derived from experimental data. These methods can be useful for preliminary geometry optimizations and for studying large molecular systems. For instance, calculations on the parent diphenylamine molecule using CNDO/2 and INDO have been shown to reasonably reproduce key geometric features like the C-N-C bond angle and the pyramidal character of the nitrogen atom.

Molecular orbital analysis provides a visual representation of the electron distribution within the molecule. The HOMO is typically localized on the electron-rich diphenylamine moiety, indicating the region from which an electron is most easily removed. The LUMO, conversely, is the region that will most readily accept an electron. The spatial distribution and energies of these frontier orbitals are key determinants of the molecule's electronic and optical properties.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Basis sets range from minimal, such as STO-3G, to more extensive ones like Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ).

The selection of a basis set involves a trade-off between computational cost and accuracy. For a molecule like this compound, a split-valence basis set with polarization functions, such as 6-31G(d,p), is often a good starting point for geometry optimizations and electronic property calculations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set may be necessary.

Methodological validation is a critical step in computational studies. This involves comparing the calculated results with available experimental data or with results from higher-level theoretical calculations. For example, calculated geometric parameters can be compared with X-ray crystallography data, and calculated absorption spectra can be compared with experimental UV-Vis spectra. This validation process ensures the reliability of the chosen computational model.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational flexibility and intermolecular interactions.

For a molecule with rotatable bonds like this compound, MD simulations can reveal the different conformations that the molecule can adopt in various environments, such as in a solvent or in the solid state. These simulations can identify the most stable conformers and the energy barriers between them. The conformational dynamics are crucial for understanding how the molecule interacts with its surroundings and how its shape influences its properties. The interplay between molecular conformation and intermolecular interactions is a key factor in phenomena like conformational polymorphism.

MD simulations are also invaluable for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces. By simulating a system containing multiple molecules of this compound, one can observe how they pack together and interact. This is particularly important for understanding the properties of the material in the condensed phase.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in detail. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can provide quantitative insights into several key aspects of its electronic structure:

Hybridization: NBO analysis determines the hybridization of the atomic orbitals that form the chemical bonds. For example, it can describe the hybridization of the nitrogen atom and the carbon atoms in the phenyl rings.

Delocalization: A key feature of aromatic and conjugated systems is electron delocalization. NBO analysis quantifies the extent of this delocalization by calculating the "second-order perturbation theory energy of donor-acceptor interactions." These interactions represent the charge transfer from an occupied "donor" NBO (like a lone pair or a bonding orbital) to an unoccupied "acceptor" NBO (an anti-bonding orbital).

Table 2: Representative NBO Analysis Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C-C) | High | Lone pair delocalization into phenyl ring |

| π (C=C) | π* (C=C) | Moderate | π-electron delocalization within phenyl ring |

| σ (C-H) | σ* (C-N) | Low | Hyperconjugation |

Note: This table provides a conceptual representation of the types of interactions that would be analyzed for this compound. The specific NBOs and interaction energies (E(2)) would be determined from a dedicated NBO calculation.

Electrostatic Potential (EP) Surface Mapping

The Electrostatic Potential (EP) surface, also known as a molecular electrostatic potential (MEP) map, is a valuable tool for understanding the charge distribution and reactivity of a molecule. It is a three-dimensional map that shows the electrostatic potential at the surface of a molecule.

The EP surface is typically colored to indicate regions of different electrostatic potential. Regions of negative potential (usually colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-poor and are susceptible to nucleophilic attack. Regions of neutral potential are often colored green.

For this compound, the EP surface map would be expected to show:

A region of negative electrostatic potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles.

The π-systems of the phenyl rings would also contribute to the electron distribution, influencing the potential on the surface of the molecule.

The ethyl group would have a different electrostatic potential profile compared to the aromatic rings.

By analyzing the EP surface, one can predict how this compound will interact with other molecules, including solvents, reactants, and biological targets. It provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns.

Theoretical Spectroscopic Predictions (e.g., Calculated IR, UV-Vis, NMR Spectra)

Theoretical spectroscopic predictions are a cornerstone of computational chemistry, allowing for the elucidation of molecular structure and properties. These calculations are typically performed using Density Functional Theory (DFT) or other ab initio methods.

For this compound, a typical computational study would calculate its vibrational, electronic, and nuclear magnetic resonance spectra.

Calculated Infrared (IR) Spectrum: A frequency calculation would be performed on the optimized geometry of the molecule. This would predict the wavenumbers and intensities of the fundamental vibrational modes. The resulting data would help in assigning the peaks observed in an experimental IR spectrum to specific molecular motions, such as N-H stretching, C-N stretching, C-H aromatic stretching, and phenyl ring vibrations.

Table 4.5.1: Hypothetical Calculated IR Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch | Data not available |

| C-N Stretch | Data not available |

| C=C Aromatic Stretch | Data not available |

Calculated UV-Vis Spectrum: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. The calculation would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically correspond to π → π* and n → π* electronic transitions within the molecule's conjugated system.

Table 4.5.2: Hypothetical Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | Data not available | Data not available |

| HOMO-1 → LUMO | Data not available | Data not available |

Calculated Nuclear Magnetic Resonance (NMR) Spectra: NMR shielding tensors can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations predict the chemical shifts (δ) for ¹H and ¹³C nuclei relative to a standard (e.g., Tetramethylsilane, TMS). The predicted spectrum would provide insight into the electronic environment of each unique proton and carbon atom in the molecule.

Table 4.5.3: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) |

|---|---|---|---|

| C (Ethyl -CH₂) | Data not available | H (Ethyl -CH₂) | Data not available |

| C (Ethyl -CH₃) | Data not available | H (Ethyl -CH₃) | Data not available |

| C (Aromatic) | Data not available | H (Aromatic) | Data not available |

Mechanistic Insights from Computational Chemistry

Computational chemistry provides powerful tools to investigate reaction mechanisms, offering insights into the energetics and pathways of chemical transformations at an atomic level.

Potential Energy Surface (PES) Exploration for Reaction Pathways and Transition States

A Potential Energy Surface (PES) is a conceptual and mathematical model that describes the potential energy of a set of atoms as a function of their spatial coordinates. mdpi.comwikipedia.org Exploring the PES is crucial for understanding reaction mechanisms. mdpi.com For a reaction involving this compound (e.g., its role as an antioxidant), computational methods can map out the energy landscape connecting reactants to products.

This exploration involves:

Locating Stationary Points: Identifying the minima on the PES, which correspond to stable molecules (reactants, intermediates, and products), and the first-order saddle points, which represent the transition states (TS). wikipedia.org

Reaction Coordinate Mapping: Tracing the minimum energy path (MEP) that connects a transition state to its corresponding reactant and product, which defines the reaction coordinate.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state, which is the activation energy (Ea) or activation barrier of the reaction.

For antioxidant activity, a key reaction pathway would be hydrogen atom transfer (HAT) from the secondary amine group to a radical species. A PES exploration would calculate the energy barrier for this process, providing a quantitative measure of the molecule's antioxidant potential.

Simulation of Solvent Effects in Reaction Mechanisms (e.g., SMD Model)

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can simulate these solvent effects.

There are two main approaches:

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation along with the solute. This method is computationally expensive but provides a detailed picture of specific solute-solvent interactions like hydrogen bonding.

Implicit Solvent Models (Continuum Models): The solvent is modeled as a continuous medium with a defined dielectric constant. The Solvation Model based on Density (SMD) is a popular and accurate universal continuum solvation model. It calculates the solvation free energy of a solute in a given solvent.

Research on Derivatives and Structural Modifications of P Ethylamino Diphenylamine

Rational Design Principles for Novel p-(Ethylamino)diphenylamine Derivatives

The rational design of new derivatives of this compound is grounded in a fundamental understanding of how chemical structure influences reactivity. Key principles involve the targeted placement of functional groups to modulate the electronic and steric environment of the parent molecule.

The antioxidant activity of diphenylamine (B1679370) and its derivatives is intrinsically linked to the stability of the radical formed after donating a hydrogen atom from the secondary amine. The electronic properties of substituents on the aromatic rings play a crucial role in modulating this activity.

Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs) , such as alkyl (e.g., -CH₃, -C₂H₅) and alkoxy (-OCH₃) groups, increase the electron density on the nitrogen atom through inductive and resonance effects. This increased electron density can lower the N-H bond dissociation energy, making it easier for the molecule to donate a hydrogen atom and scavenge free radicals. EDGs also help stabilize the resulting nitrogen-centered radical, enhancing antioxidant activity.

Electron-Withdrawing Groups (EWGs) , like nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the amine nitrogen. This generally decreases the basicity and can hinder the molecule's ability to donate a hydrogen atom, thereby reducing its antioxidant potential.

Steric Effects : The size and position of substituents can introduce steric hindrance around the reactive amine center. While some steric hindrance can be beneficial by protecting the nitrogen radical from unwanted side reactions, excessive bulk can impede the approach of peroxyl radicals, potentially lowering the antioxidant reaction rate.

| Substituent Type | Examples | Electronic Effect | Impact on Antioxidant Activity |

| Electron-Donating (EDG) | Alkyl (-CH₃, -C₂H₅), Alkoxy (-OCH₃) | Increases electron density on the nitrogen atom. | Generally enhances activity by lowering N-H bond dissociation energy and stabilizing the resulting radical. |

| Electron-Withdrawing (EWG) | Nitro (-NO₂), Halogen (-Cl, -Br) | Decreases electron density on the nitrogen atom. | Typically reduces activity by making hydrogen atom donation more difficult. |

| Bulky Groups | tert-Butyl (-C(CH₃)₃) | Can be electron-donating but primarily exerts a steric effect. | May protect the generated radical, but excessive bulk can hinder reactions with free radicals. |

Incorporating heterocyclic rings into the diphenylamine structure is a key strategy for creating novel derivatives with potentially enhanced properties. Heterocycles can significantly alter the electronic distribution, solubility, and biological interactions of the molecule.

Several synthetic routes can be employed:

Cyclization Reactions : Diphenylamine itself can undergo cyclization. For instance, reaction with sulfur yields phenothiazine (B1677639), a tricyclic heterocyclic compound. wikipedia.org Oxidative dehydrogenation can produce carbazole, another important heterocyclic structure. wikipedia.orgwikipedia.org

Condensation Reactions : Aromatic amines like p-phenylamino(phenyl)amine can be condensed with anhydrides or dianhydrides to form imide-based heterocyclic structures. These reactions often proceed by heating the reactants in a solvent like glacial acetic acid. nih.gov

Multi-step Synthesis from Precursors : Complex heterocyclic systems can be built onto the diphenylamine framework through sequential reactions. For example, chloroacetylation of diphenylamine can produce an intermediate that, upon reaction with hydrazine (B178648) hydrate (B1144303) and subsequent treatment with various aromatic aldehydes, yields an array of novel derivatives containing a hydrazinyl-acetamide moiety. nih.govnih.gov

These synthetic strategies allow for the creation of a diverse library of heterocyclic-substituted diphenylamines for further study and application.

Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship Studies

QSPR and related Quantitative Structure-Activity Relationship (QSAR) studies use computational and statistical methods to establish a mathematical correlation between the chemical structure of a compound and its physical properties or biological activity. longdom.org For diphenylamine derivatives, these studies are crucial for predicting antioxidant efficacy and guiding the design of more potent molecules.

The primary mechanism by which diphenylamine antioxidants function is by donating a hydrogen atom to neutralize damaging peroxyl radicals. researchgate.net Therefore, QSAR models for these compounds often focus on descriptors that quantify the ease of this process. nih.gov

Key molecular descriptors found to correlate with antioxidant efficacy include:

Bond Dissociation Energy (BDE) : The BDE of the N-H bond is a critical parameter. acs.org A lower BDE indicates that the hydrogen atom can be abstracted more easily, leading to higher antioxidant activity. researchgate.netacs.org Computational studies have shown that strategically placed substituents can lower the BDE of the N-H bond, thereby enhancing antioxidant potential. researchgate.net

Electronic Properties : Descriptors such as ionization potential, electron affinity, and the energy of the Highest Occupied Molecular Orbital (HOMO) are important. A higher HOMO energy generally correlates with a greater ability to donate electrons and a higher antioxidant capacity.

Lipophilicity (LogP) : This descriptor predicts how the antioxidant will distribute itself in a system, such as a lubricant or a biological membrane. For applications in non-polar media like rubber, a higher LogP value is often desirable. researchgate.net

Molecular Weight and Steric Descriptors : Studies using machine learning have revealed that molecular weight and other steric factors can significantly influence antioxidant properties. researchgate.net

| QSPR/QSAR Descriptor | Definition | Correlation with Antioxidant Efficacy | Reference |

| Bond Dissociation Energy (BDE) | Energy required to break the N-H bond homolytically. | A lower BDE value is strongly correlated with higher antioxidant activity. | researchgate.netacs.org |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy generally indicates greater electron-donating ability and better antioxidant performance. | researchgate.net |

| Lipophilicity (LogP) | The logarithm of the partition coefficient between octanol (B41247) and water. | A higher LogP can be beneficial for efficacy in non-polar environments like polymers and lubricants. | researchgate.net |

| Molecular Weight | The mass of one mole of the substance. | Has been identified as a significant influencing factor in machine learning models. | researchgate.net |

These quantitative relationships allow for the virtual screening and rational design of new diphenylamine derivatives with predicted high antioxidant activity before undertaking their synthesis. researchgate.net

The electrochemical behavior of diphenylamine derivatives, particularly their oxidation potential, is directly related to their antioxidant activity. The easier a molecule is to oxidize (i.e., the lower its oxidation potential), the more readily it can donate an electron or hydrogen atom to a free radical.

Systematic structural variation allows for the fine-tuning of these electrochemical properties:

Effect of Substituents : The principles governing antioxidant activity also apply to electrochemical behavior. Electron-donating groups attached to the phenyl rings lower the oxidation potential, making the molecule easier to oxidize. ntu.edu.tw Conversely, electron-withdrawing groups increase the oxidation potential. ntu.edu.tw

Formation of Stable Cation Radicals : The anodic oxidation of diphenylamine and its derivatives generates a cation radical. ntu.edu.twacs.org The stability of this radical is crucial. Substituents that can delocalize the unpaired electron, such as additional phenyl groups or electron-donating moieties, enhance the stability of the cation radical. ntu.edu.tw This stability prevents the radical from engaging in undesirable secondary reactions.

Studies on related structures like triphenylamine (B166846) have shown that the number and position of amino substituents significantly affect oxidation potentials, with each additional amino group making the molecule progressively easier to oxidize. ntu.edu.tw This principle can be directly applied to the design of novel diphenylamine derivatives with tailored electrochemical properties.

Synthesis and Characterization of Novel Adducts and Conjugates

The synthesis of new adducts and conjugates of this compound or its parent compound, diphenylamine, is a practical approach to developing molecules with novel functionalities. This involves covalently linking the diphenylamine core to other chemical moieties to create a hybrid molecule.

A common synthetic strategy involves a multi-step process:

Functionalization of the Diphenylamine Core : A reactive handle is first introduced onto the diphenylamine structure. A typical example is chloroacetylation, where diphenylamine is reacted with chloroacetyl chloride to produce 2-chloro-N,N-diphenylacetamide. nih.gov

Introduction of a Linker : The reactive handle is then used to attach a linker molecule. For instance, the chlorine in 2-chloro-N,N-diphenylacetamide can be substituted by reacting it with hydrazine hydrate, forming 2-hydrazino-N,N-diphenylacetamide. nih.govnih.gov

Conjugation to a Target Moiety : The linker is then reacted with a final chemical group. The 2-hydrazino-N,N-diphenylacetamide intermediate can be reacted with various aromatic aldehydes to form a series of Schiff base adducts (e.g., 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide). nih.govnih.gov

Characterization of these new adducts is essential to confirm their structure and purity. A combination of analytical techniques is employed:

Spectroscopy :

Infrared (IR) Spectroscopy : Used to identify characteristic functional groups in the synthesized molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. nih.gov

Mass Spectrometry (MS) : Determines the molecular weight of the new compound and can provide information about its fragmentation pattern, further confirming the structure. nih.gov

Elemental Analysis : Measures the percentage composition of elements (C, H, N) in the compound, which is compared against the calculated theoretical values to verify the empirical formula. nih.govnih.gov

X-ray Crystallography : For compounds that can be grown as single crystals, this technique provides the definitive three-dimensional structure of the molecule in the solid state. nih.gov

Through these synthetic and characterization methods, novel and complex molecules based on the diphenylamine scaffold can be reliably produced and studied. mdpi.com

Formation of Schiff and Mannich Base Derivatives

The modification of this compound through the formation of Schiff and Mannich bases introduces new functionalities and potential applications. These reactions target the amine group of the diphenylamine structure.

Schiff Base Formation: Schiff bases, characterized by the azomethine or imine group (C=N), are synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). dergipark.org.tr In the case of this compound, the secondary amine nitrogen is part of the diphenylamine core, but if a primary amine group is present on a derivative, it can readily react. For the parent compound, derivatization would be required to introduce a primary amine or carbonyl group to facilitate Schiff base formation. The general reaction involves refluxing equimolar quantities of the amine-containing compound and the respective aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of glacial acetic acid. mdpi.comnih.gov The structures of the resulting compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. mdpi.comresearchgate.net

Mannich Base Formation: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. lingayasvidyapeeth.edu.in This reaction involves an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov this compound can act as the amine component in this reaction. The synthesis is typically a one-pot reaction where the amine is reacted with formaldehyde (B43269) and a compound with an active hydrogen, such as a ketone, phenol, or another amine. lingayasvidyapeeth.edu.innih.gov For instance, a Mannich base of a diphenylamine derivative can be synthesized by adding the amine slowly to a mixture of the active hydrogen compound and formaldehyde in a solvent like ethanol, followed by warming or refluxing the mixture. nih.gov The resulting product is then isolated and purified. nih.gov

Table 1: Synthesis of Schiff and Mannich Bases

| Derivative Type | Reactants | Typical Conditions | Key Functional Group |

|---|---|---|---|

| Schiff Base | Primary Amine Derivative + Aldehyde/Ketone | Reflux in Ethanol with Glacial Acetic Acid Catalyst mdpi.com | Imine (C=N) |

| Mannich Base | this compound + Formaldehyde + Active Hydrogen Compound | Stirring at room temperature or warming in Ethanol mdpi.comnih.gov | β-Amino Carbonyl |

Preparation and Characterization of Hydrazone Derivatives

Hydrazone derivatives represent another important class of compounds synthesized from diphenylamine structures. Hydrazones are characterized by the >C=N-NH- functional group and are typically formed by the reaction of a hydrazine derivative with an aldehyde or ketone. nih.govmdpi.com

The synthesis of hydrazone derivatives from a diphenylamine starting material can be achieved through a multi-step process. First, the diphenylamine is typically subjected to chloroacetylation by reacting it with chloroacetyl chloride. nih.gov The resulting 2-chloro-N,N-diphenylacetamide is then treated with hydrazine hydrate, which substitutes the chlorine atom to form a hydrazinyl derivative (e.g., 2-hydrazinyl-N,N-diphenylacetamide). nih.gov This intermediate, which now contains the reactive hydrazine moiety, is subsequently condensed with various aromatic or heterocyclic aldehydes or ketones. nih.govmdpi.com This final step, often carried out by refluxing in a solvent like methanol (B129727) with a catalytic amount of acid, yields the target hydrazone derivatives. nih.gov

The characterization of these newly synthesized hydrazones is crucial to confirm their structure. A combination of analytical techniques is employed for this purpose:

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the arrangement of protons and carbon atoms. mdpi.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. mdpi.comresearchgate.net

Elemental Analysis: To confirm the empirical formula of the synthesized compound. mdpi.com

Table 2: Spectroscopic Data for a Representative Diphenylamine Hydrazone Derivative

| Analysis Type | Observed Data | Interpretation |

|---|---|---|

| IR (cm⁻¹) | 1607 (C=N) | Presence of the characteristic imine group of the hydrazone. researchgate.net |

| ¹H NMR (δ, ppm) | Signal for -NH proton | Confirms the presence of the hydrazone linkage. |

| Aromatic protons | Signals corresponding to the diphenylamine and aldehyde/ketone aromatic rings. |

| Mass Spec (m/z) | [M+] peak | Corresponds to the molecular weight of the synthesized hydrazone. nih.gov |

Investigation of Synergistic Effects in Multi-Component Chemical Systems

Synergism occurs when the combined effect of two or more components in a system is greater than the sum of their individual effects. nih.govremedypublications.com In contrast, an additive effect is when the combined effect equals the sum of the individual parts, and an antagonistic effect is when the combined effect is less. nih.gov Diphenylamine derivatives, including this compound, are often investigated as antioxidants, and their performance can be significantly enhanced through synergistic interactions in multi-component systems. nih.gov

Two primary strategies are employed to achieve antioxidant synergism involving diphenylamine structures:

Intermolecular Synergism (Mixing Antioxidants): This approach involves blending a diphenylamine derivative with another antioxidant that operates via a different mechanism. nih.gov For example, alkylated diphenylamines (ADPA), which act as free radical scavengers by donating a hydrogen atom, can be mixed with compounds like thiodipropionate esters, which are hydroperoxide decomposers. nih.gov The combination of a radical scavenger and a hydroperoxide decomposer creates a more effective antioxidant system than either component used alone.

Intramolecular Synergism (Dual-Functional Molecules): This more advanced strategy involves integrating two different antioxidant functional groups into a single molecule. nih.gov For instance, a diphenylamine moiety (acting as a radical scavenger) can be chemically bonded to a sulfur-containing group (acting as a hydroperoxide decomposer). nih.gov In such a molecule, the diphenylamine part terminates free radicals to form a stable aminyl radical. Simultaneously, the sulfur-containing part can decompose hydroperoxides, preventing them from generating new radicals. nih.gov This intramolecular approach can lead to highly effective stabilizers, as the different functional parts are held in close proximity, allowing for efficient, concerted action. nih.govresearchgate.net

The investigation of these synergistic effects is critical for designing high-performance antioxidant packages for materials like lubricants and polymers, where protection against oxidative degradation at elevated temperatures is required. nih.gov

Table 3: Comparison of Synergistic Antioxidant Strategies

| Strategy | Description | Mechanism of Action | Example |

|---|---|---|---|

| Intermolecular Synergism | A physical mixture of two or more different antioxidant compounds. | Components with different antioxidant mechanisms (e.g., radical scavenging and peroxide decomposition) work together. nih.gov | Mixture of Alkylated Diphenylamine (ADPA) and Dilauryl Thiodipropionate (DLTDP). nih.gov |

| Intramolecular Synergism | A single molecule containing two or more different antioxidant functional groups. | Different moieties within the same molecule perform distinct antioxidant functions simultaneously. nih.gov | Sulfur-containing diphenylamine derivatives. nih.gov |

Advanced Applications in Materials Science and Electrochemistry

Development of Conducting Polymers Derived from p-(Ethylamino)diphenylamine and its Analogues

Conducting polymers derived from diphenylamine (B1679370) and its substituted analogues are valued for their electrical properties and processability. These polymers form the basis for a new generation of electronic materials, with applications ranging from energy storage to electrocatalysis. Research focuses on creating composite materials that synergistically combine the properties of the polymer with other functional materials to enhance performance.

The synthesis of polydiphenylamine (PDPA) and its composites is frequently achieved through in-situ oxidative polymerization of the corresponding monomer, such as diphenylamine. This process can be carried out chemically, using an oxidant like ammonium (B1175870) peroxydisulphate in an acidic medium, or electrochemically. nih.govingentaconnect.com This method allows for the effective integration of various nanomaterials into the polymer matrix, creating composites with enhanced properties.

Commonly synthesized composites include:

Graphene-PDPA: Graphene nanosheets are dispersed within the PDPA matrix during polymerization, resulting in a noncovalently grafted hybrid material. nih.govingentaconnect.com

PDPA-Silver Nanoparticles (PDPA-Ag): Hybrid coatings are formed by introducing a silver nanoparticle suspension during the oxidative polymerization of diphenylamine. bsu.by

PDPA-Carbon Nanotubes (PDPA-MWCNT): Multi-walled carbon nanotubes are incorporated to improve the electrical and catalytic properties of the polymer film. electrochemsci.org

PDPA-Porous Carbon: Composites are prepared by polymerizing diphenylamine-2-carboxylic acid in the presence of highly porous activated carbon derived from pyrolyzed polyacrylonitrile. mdpi.com

The characterization of these composites is crucial for understanding their structure and properties. A multi-technique approach is typically employed:

Microscopy: Field-emission scanning electron microscopy (FESEM), high-resolution transmission electron microscopy (HRTEM), and atomic force microscopy (AFM) are used to investigate the surface morphology. These studies reveal features such as irregular domain structures in PDPA-Ag composites, bsu.by porous and non-continuous films, electrochemsci.org or uniform tubular layers of PDPA coated on the surface of carbon nanotubes. researchgate.net

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy confirms the formation of the hybrid material and the chemical structure. nih.govbsu.by X-ray photoelectron spectroscopy (XPS) provides insight into the surface bonding structure of the composites. nih.gov

Structural and Thermal Analysis: X-ray diffraction (XRD) is used to analyze the crystalline structure, while thermogravimetric analysis (TGA) evaluates the thermal stability of the nanocomposites, which is often improved by the inclusion of nanomaterials. nih.gov

| Composite Material | Synthesis Method | Characterization Techniques | Key Findings |

|---|---|---|---|

| Graphene-PDPA | In-situ oxidative polymerization with ammonium peroxydisulphate nih.govingentaconnect.com | FTIR, XPS, TGA, HRTEM, FESEM, XRD nih.gov | Homogeneous dispersion of graphene in PDPA matrix; improved thermal properties. nih.gov |

| PDPA-Ag Nanoparticles | In-situ oxidizing polymerization with Fe³⁺ catalyst bsu.by | SEM, AFM, FTIR bsu.by | Presence of Ag NPs influences conductivity and results in an irregular domain structure. bsu.by |

| PDPA-MWCNT | Electropolymerization on MWCNT-modified GCE electrochemsci.org | SEM, EIS electrochemsci.org | Porous film structure; MWCNTs significantly enhance electrocatalytic activity. electrochemsci.org |

| PDPAC-Porous Carbon | In-situ oxidative polymerization in acidic or alkaline medium mdpi.com | FE-SEM mdpi.com | Polymer layer forms on the surface of the spongy, porous carbon material. mdpi.com |

The redox behavior of these polymer films is typically studied using cyclic voltammetry (CV). For instance, poly(4-aminodiphenylamine) films exhibit well-defined, reversible voltammetric waves that correspond to the transitions between different oxidation states, such as the fully reduced (leucoemeraldine) and fully oxidized (pernigraniline) forms. squ.edu.om This transition involves the transfer of both electrons and protons. squ.edu.om The electroactivity is attributed to the presence of redox-active sites, such as the imine (=N-) groups formed during polymerization. squ.edu.om The stability of the polymer film can be significantly influenced by the presence of surfactants, which can become immobilized within the polymer matrix and prevent their release during reduction, thereby enhancing mechanical and electrochemical stability. electrochemsci.org

Electrodes modified with films of polydiphenylamine and its analogues are fabricated for various electrochemical applications. A common and effective method is the direct electropolymerization of the monomer onto a conductive substrate, such as a glassy carbon electrode (GCE), through potentiodynamic cycling. squ.edu.omnih.gov This technique allows for controlled film growth. researchgate.net An alternative approach involves dispersing a pre-synthesized polymer composite, like PDPA-MWCNT, in a suitable solvent and drop-casting it onto the electrode surface. electrochemsci.org

The performance of these modified electrodes is evaluated using several electrochemical techniques:

Cyclic Voltammetry (CV): This is used to confirm the successful deposition of the electroactive polymer film and to assess its stability over repeated potential cycles. A stable and reproducible cyclic voltammogram indicates a robust electrode. electrochemsci.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful tool for probing the electrode-electrolyte interface. The charge transfer resistance (Rct) is a key parameter; a significant increase in Rct for the modified electrode compared to the bare electrode confirms the successful formation of the polymer film, which alters the electron transfer kinetics at the surface. electrochemsci.orgsqu.edu.om For example, the Rct for a bare GCE was measured at 147 Ω, while the value for a poly(4-aminodiphenylamine) modified GCE increased to 2670 Ω. squ.edu.om

| Electrode System | Fabrication Method | Performance Metric | Result |

|---|---|---|---|

| Poly(4-aminodiphenylamine)/GCE | Electropolymerization via potentiodynamic cycling researchgate.net | Charge Transfer Resistance (Rct) squ.edu.om | 2670 Ω (compared to 147 Ω for bare GCE) |

| PDPA-MWCNT/GCE | Drop-casting of composite dispersion electrochemsci.org | Phenol Oxidation Current electrochemsci.org | 2.36 times higher than PDPA/GCE |

| PAMDAN/DBS Film | Electropolymerization in the presence of surfactant electrochemsci.org | Electrochemical Stability electrochemsci.org | ~5% decrease in peak current over initial 10 cycles, stable for subsequent 140 cycles |

Electrochemical Sensing Platforms Utilizing this compound Derivatives

Polymer films derived from diphenylamine and its analogues serve as excellent platforms for the development of highly sensitive and selective electrochemical sensors. The combination of the polymer's intrinsic redox activity and the enhanced surface area and catalytic properties of embedded nanomaterials allows for the effective detection of a wide range of biologically and environmentally important analytes.

The design of these sensors focuses on leveraging the unique properties of the polymer composite to facilitate the electrochemical detection of a target analyte. The polymer film acts as a recognition element and a signal transducer. For example, a composite of polydiphenylamine and electrochemically reduced graphene oxide (p-DPA@ERGO) creates a sensor with excellent ability to determine D-penicillamine. nih.govmdpi.com Similarly, electrodes modified with poly(4-aminodiphenylamine) have been applied for the simultaneous detection of heavy metal ions like Cd²⁺ and Pb²⁺. squ.edu.omresearchgate.net

Optimization is a critical step in sensor development. It involves fine-tuning experimental parameters to achieve the best performance. For instance, in a sensor for diphenylamine based on a molecularly imprinted polymer, the thickness of the polymer layer was optimized to ensure adequate diffusion of the analyte to the electrode surface for efficient charge transfer. nih.gov For a sensor based on a reduced graphene oxide/Fe₃O₄ composite, the concentration of the composite material drop-cast onto the electrode was optimized; a concentration of 5.0 mg·mL⁻¹ was found to provide the highest peak current, as higher concentrations began to restrict analyte transfer to the electrode surface. nih.gov The performance of these sensors is characterized by their linear range and limit of detection (LOD).

| Sensor Platform | Target Analyte | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|

| p-DPA@ERGO/GC nih.gov | D-penicillamine | 1.4 to 541 μM | 0.10 μM |

| Poly(4-aminodiphenylamine)/GCE squ.edu.om | Pb²⁺ | Not Specified | 14 mg L⁻¹ |

| Poly(4-aminodiphenylamine)/GCE squ.edu.om | Cd²⁺ | Not Specified | 25 mg L⁻¹ |

| Molecularly Imprinted Polymer/Au nih.gov | Diphenylamine | 4.95 to 115 μM | 3.9 μM |

| RGO/Fe₃O₄-MIP/GCE nih.govmdpi.com | Diphenylamine | 0.1 to 30 μM | 0.05 μM |

The sensitivity and selectivity of these sensors are governed by the specific interactions occurring at the electrode surface. The detection mechanism relies on the ability of the modified surface to bind or catalytically react with the target analyte, producing a measurable electrochemical signal.

Two primary interaction mechanisms have been identified:

Direct Adsorption and Electrocatalysis: In many cases, the analyte directly interacts with the functional groups of the polymer. For the detection of D-penicillamine with a p-DPA@ERGO modified electrode, the sensing mechanism involves the adsorption of the analyte's sulphuryl (–SH) group onto the electroactive amino (–NH–) functional sites of the polydiphenylamine surface. nih.govmdpi.com This interaction facilitates the oxidative determination of the analyte.

Affinity-Based Recognition: For more complex analytes like proteins, a multi-step assembly is required. In a sensor designed for the Epidermal Growth Factor Receptor (EGFR), the PDPA-functionalized surface is first modified with a linker molecule (1,4-phenylene diisothiocyanate). This is followed by the immobilization of antibodies that are specific to the EGFR antigen. mdpi.comresearchgate.net The final detection step involves the specific binding of the EGFR antigen to the antibodies, which causes a change in the electrochemical properties of the surface, allowing for its detection. This layered approach provides high selectivity for the target biomolecule. mdpi.com

In both mechanisms, the interaction at the sensor surface alters the local environment, leading to a change in current or potential that is proportional to the concentration of the analyte.

Role as Stabilizer Systems in Chemical Formulations

The primary function of this compound in chemical formulations is to act as a stabilizer, preventing the degradation of materials, especially polymers, that are susceptible to environmental factors such as heat, oxygen, and radiation.

Mechanistic Investigations of Stabilizing Action in Polymeric Materials

The stabilizing action of this compound in polymeric materials is primarily attributed to its ability to function as a radical scavenger and hydroperoxide decomposer. The degradation of many polymers is an autocatalytic process initiated by the formation of free radicals. These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from the polymer backbone, creating hydroperoxides and more polymer radicals, thus propagating the degradation chain reaction.

This compound interrupts this cycle through two primary mechanisms:

Radical Scavenging: The amine group (-NH-) in this compound contains a labile hydrogen atom that can be readily donated to reactive radicals (R• or ROO•), neutralizing them and preventing them from attacking the polymer. This process results in the formation of a stable aminyl radical, which is less reactive and does not propagate the degradation chain. The presence of the ethyl group on the nitrogen atom can influence the steric accessibility and reactivity of this amine hydrogen.

Hydroperoxide Decomposition: The compound can also react with hydroperoxides (ROOH), which are key intermediates in the oxidative degradation of polymers. By decomposing these hydroperoxides into non-radical, stable products, this compound prevents the formation of new radicals that would otherwise continue the degradation process.

Characterization of Stabilizer Daughter Products and Their Efficacy

During the stabilization process, this compound is consumed and transformed into various "daughter products." The nature and efficacy of these products are crucial for the long-term stability of the material. For the parent compound, diphenylamine, the degradation pathway in propellants involves a series of nitrosation and nitration reactions, leading to the formation of N-nitroso-diphenylamine and various nitrated diphenylamines. researchgate.net

It is highly probable that this compound follows a similar degradation pathway. The initial reaction with nitrogen oxides would likely lead to the formation of N-nitroso-p-(ethylamino)diphenylamine . Subsequent reactions could involve nitration of the aromatic rings.

A critical aspect of these daughter products is their continued ability to act as stabilizers. Research on diphenylamine has shown that its initial degradation products, such as N-nitrosodiphenylamine and mononitrated derivatives, can still function as effective stabilizers. researchgate.net This multi-stage stabilization mechanism extends the service life of the material. The efficacy of the daughter products of this compound would similarly depend on their chemical structure and their ability to scavenge radicals or react with degrading species.

| Potential Daughter Product | Plausible Formation Pathway | Anticipated Stabilizing Efficacy |

| N-Nitroso-p-(ethylamino)diphenylamine | Reaction with nitrous acid or nitrogen oxides | Expected to retain some stabilizing activity by trapping radicals. |

| Nitro derivatives of this compound | Nitration of the phenyl rings by nitric acid or nitrogen oxides | May exhibit reduced but still significant stabilizing effects. |

| Polymeric/oligomeric products | Self-condensation or reaction with polymer fragments | Generally considered to have low to negligible stabilizing efficacy. |

Integration of this compound-based Chromophores in Optoelectronic Materials

The electronic properties of this compound, specifically its electron-donating nature, make it a candidate for integration as a chromophoric unit in advanced optoelectronic materials. While direct applications of this compound itself are not extensively documented in mainstream optoelectronics, the broader class of diphenylamine and triphenylamine (B166846) derivatives is widely utilized. The principles governing their function provide a strong basis for understanding the potential of this compound-based systems.

Derivatives of diphenylamine are often incorporated into organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). In these applications, the diphenylamino moiety typically serves as an electron-donating group. Its ability to be easily oxidized and to transport holes makes it a valuable component in hole-transporting layers (HTLs) and as part of the donor segment in donor-acceptor chromophores.

For instance, in the context of OLEDs, materials incorporating diphenylamine derivatives are used as host materials in the emissive layer or as hole-transporting materials. These compounds are valued for their high thermal stability and their ability to form stable amorphous films, which are crucial for device longevity and efficiency.

In the realm of DSSCs, chromophores based on triphenylamine, a close structural relative, are extensively studied. These dyes act as the primary light-absorbing component, and upon excitation, they inject an electron into the semiconductor's conduction band. The triphenylamine unit functions as the electron donor in a donor-π-acceptor (D-π-A) structure, which facilitates efficient charge separation.

The integration of a this compound-based chromophore into such systems would be expected to impart similar functionalities. The ethyl group could be used to tune the solubility and solid-state packing of the material, which are important parameters for device fabrication and performance.

| Optoelectronic Application | Potential Role of this compound-based Chromophore | Key Functionalities |

| Organic Light-Emitting Diodes (OLEDs) | Component of hole-transporting layer or host material in the emissive layer. | - Good hole mobility - High thermal stability - Ability to form stable amorphous films |

| Dye-Sensitized Solar Cells (DSSCs) | Electron-donating part of the sensitizing dye. | - Strong light absorption in the visible spectrum - Efficient electron injection into the semiconductor |

| Organic Photovoltaics (OPVs) | Donor material in the active layer. | - Broad absorption spectrum - Favorable energy level alignment with acceptor material |

Advanced Research in Antioxidant Chemistry

Fundamental Chemical Mechanisms of Radical Scavenging by Aminic Antioxidants

Aminic antioxidants, a class that includes p-(Ethylamino)diphenylamine and other substituted diphenylamines, are critical for inhibiting oxidative degradation in various materials. Their primary function is as radical-trapping antioxidants (RTAs). nih.gov The principal mechanism through which they operate is by interrupting the free-radical chain reactions that define autoxidation. bohrium.com This process is predominantly governed by a Hydrogen Atom Transfer (HAT) pathway. nih.gov

In a typical oxidative degradation cycle, highly reactive peroxyl radicals (ROO•) propagate the chain reaction. An aminic antioxidant (Ar₂NH), such as a diphenylamine (B1679370) derivative, intervenes by donating its labile hydrogen atom from the secondary amine group to the peroxyl radical. nih.govnih.gov This reaction neutralizes the aggressive peroxyl radical, converting it into a more stable hydroperoxide (ROOH), and generates a resonance-stabilized diarylaminyl radical (Ar₂N•). The stability of this resulting aminyl radical is crucial, as it is significantly less reactive than the initial peroxyl radical and is thus unable to effectively propagate the oxidation chain. The efficacy of aminic RTAs is heavily dependent on the rapid transfer of this hydrogen atom. nih.gov

The dominance of the Hydrogen Atom Transfer (HAT) mechanism in the antioxidant action of aminic compounds is supported by extensive experimental and computational evidence. The reaction of aminic RTAs with peroxyl radicals is recognized as a proton-coupled electron transfer (PCET) process, which is the most thermodynamically favorable pathway for hydrogen transfer. nih.gov

Experimental validation is often achieved through kinetic studies that measure the inhibition of controlled oxidation reactions. For instance, the antioxidant activity of diphenylamine-related compounds has been quantified by observing the induction period (IP) during the polymerization of methyl methacrylate, a process initiated by radical generators. researchgate.net A linear relationship between the antioxidant concentration and the length of the induction period provides direct evidence of its radical-scavenging efficiency via a chain-breaking mechanism like HAT. researchgate.net

Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to model the HAT process. nih.govresearchgate.net These theoretical studies calculate the energy barriers for the transfer of a hydrogen atom from the amine group to a peroxyl radical. The results consistently show that HAT is the pathway with the most favorable thermodynamics. nih.gov These computational findings have been correlated with experimental data on the cytoprotective potency of aminic antioxidants against ferroptosis, a form of cell death driven by lipid peroxidation, thereby validating the HAT model as a reliable predictor of antioxidant activity. nih.govresearchgate.net

The direct detection and characterization of the transient radical intermediates formed during the antioxidant cycle provide definitive proof of the proposed mechanisms. Various advanced analytical techniques are employed to probe these short-lived species.

The electron transfer stopped-flow (ETSF) method has been successfully used to study the reactions of diphenylamine cation radicals. researchgate.net This technique allows for the rapid generation of the radical cation and the immediate observation of its absorption spectrum, enabling kinetic analysis of its subsequent reactions, such as dimerization. researchgate.net For example, the absorption spectra and reaction kinetics of methyldiphenylamine (MDPA•+) and diphenylamine (HDPA•+) radical cations have been characterized using this method. researchgate.net

Electrochemical methods coupled with mass spectrometry (MS) offer another powerful tool for identifying reactive intermediates. nih.gov Online electrochemical mass spectrometry has been utilized to directly capture and identify short-lived species such as α-amino radical cations and iminium cations generated during the electrochemical oxidation of amines. nih.gov While applied to tertiary amines, this methodology demonstrates the capability to detect the radical intermediates central to antioxidant mechanisms. Additionally, Electron Spin Resonance (ESR) spectroscopy has been used to confirm the electronic state of radical species, such as identifying the triplet state of a dication intermediate. researchgate.net These spectroscopic and electrochemical techniques provide invaluable insights into the identity, structure, and reactivity of the radical intermediates, confirming their central role in the HAT pathway.

Kinetic Studies of Antioxidant Action in Controlled Chemical Environments

The effectiveness of an antioxidant is determined not only by its ability to scavenge radicals but also by the speed at which it does so. Kinetic studies provide quantitative data on the reaction rates between antioxidants and radicals, which are essential for comparing their efficiencies. The rate constant of inhibition (k_inh) is a key parameter derived from these studies. nih.gov

The antioxidant activity of diphenylamines and related compounds is often evaluated by monitoring their reaction with a stable radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH•), using techniques like stopped-flow spectrophotometry. nih.gov This method allows for the measurement of rapid reactions that conclude within seconds. nih.gov The rate of reaction is determined by observing the decay of the DPPH• radical's characteristic absorbance. nih.gov

Studies comparing different classes of aminic antioxidants have shown significant variations in their reaction kinetics. For example, at 37 °C, the rate constants for the reaction of highly reactive phenothiazine (B1677639) (PTZ) and phenoxazine (B87303) (PNX) with peroxyl radicals are approximately 7.6 × 10⁶ and 3.9 × 10⁷ M⁻¹s⁻¹, respectively. nih.gov In contrast, typical alkylated diphenylamines (ADPAs) exhibit a lower, yet still effective, rate constant of about 2 × 10⁵ M⁻¹s⁻¹ under similar conditions. nih.gov Another approach involves calculating the ratio of the inhibition rate constant to the propagation rate constant (k_inh/k_p), which provides a measure of antioxidant efficiency in a specific chemical system, such as polymerizing methyl methacrylate. researchgate.net

| Antioxidant Class/Compound | Rate Constant (k_inh) with Peroxyl Radicals (M⁻¹s⁻¹) | k_inh/k_p Ratio vs. MMA Radicals | Reference |

| Alkylated Diphenylamines (ADPAs) | ~2.0 x 10⁵ | Not Reported | nih.gov |

| Phenothiazine (PTZ) | 7.6 x 10⁶ | Not Reported | nih.gov |

| Phenoxazine (PNX) | 3.9 x 10⁷ | Not Reported | nih.gov |

| N,N'-diphenyl-p-phenylenediamine (DPPD) | Not Reported | 4.2 | researchgate.net |

| p,p'-dioctyldiphenylamine (HDPA) | Not Reported | 6.8 | researchgate.net |

| N-phenyl-N'-(1,3-dimethylbutyl)-p-phenylenediamine (MEAN) | Not Reported | 11.6 | researchgate.net |

Evaluation of Antioxidant Efficacy in Non-Biological Chemical Systems (e.g., Lubricating Oils)

Alkylated diphenylamines, including compounds structurally related to this compound, are extensively used as high-temperature antioxidants in non-biological systems such as lubricating oils, greases, and polymers. nih.govmdpi.com Their primary role is to prevent oxidative degradation of the base oil, which leads to viscosity increase, sludge formation, and reduced lubricant lifetime. nih.gov The effectiveness of these antioxidants is particularly crucial at the elevated temperatures encountered in modern engines. mdpi.comacs.org

The performance of diphenylamine-based antioxidants in lubricants is evaluated using standardized thermo-oxidative stability tests. Differential Scanning Calorimetry (DSC) is a common technique used to determine the Incipient Oxidation Temperature (IOT) and Oxidation Induction Time (OIT) of the lubricant. nih.gov A higher IOT and a longer OIT indicate superior oxidative stability and more effective antioxidant performance.

Research has demonstrated the significant impact of novel diphenylamine structures on lubricant stability. For instance, a synthesized poly(diphenylamine) derivative (PDPA) showed better antioxidant properties than conventional dioctyl diphenylamine in pentaerythritol (B129877) ester base oil, effectively reducing the total acid value. researchgate.net Similarly, incorporating other functional groups, such as sulfur, into the diphenylamine molecule can dramatically enhance its antioxidant capability. nih.gov